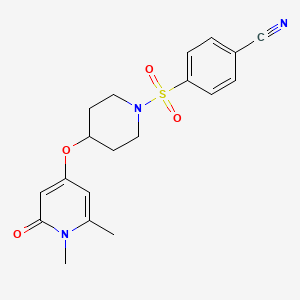
4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Pyridine derivative : The 1,6-dimethyl-2-oxo-1,2-dihydropyridine moiety contributes to its biological activity.
- Piperidine ring : Known for enhancing pharmacokinetic properties.
- Benzonitrile group : Often associated with various biological activities.
The molecular formula is C19H24N4O3S, and its molecular weight is approximately 396.49 g/mol.
Anticancer Properties
Recent studies have indicated that compounds containing the dihydropyridine structure exhibit significant anticancer activity. For instance, derivatives of 1,2-dihydropyridines have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated that related compounds led to increased expression of caspase 3 in SMMC7721 cells, suggesting a mechanism for inducing cell death in malignancies .
Anticholinesterase Activity
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that similar compounds can significantly inhibit AChE activity, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cognitive function .
The proposed mechanisms for the biological activities of this compound include:
- Caspase Activation : Induction of apoptosis through the mitochondrial pathway.
- AChE Inhibition : Competitive inhibition at the active site of the enzyme, leading to increased acetylcholine availability.
- Sulfonamide Group Interaction : The sulfonamide moiety may enhance binding affinity to target proteins involved in cancer progression and neurodegeneration.
Study 1: Anticancer Activity
In a recent study involving various dihydropyridine derivatives, it was found that compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.5 µM to 5 µM against specific cancer cell lines. The lead compound demonstrated a significant reduction in cell viability and induced apoptosis via caspase-dependent pathways .
Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of related compounds on models of Alzheimer's disease. The results indicated that these compounds improved memory retention in animal models and reduced amyloid plaque formation, suggesting a dual role as both AChE inhibitors and neuroprotectants .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)18-5-3-15(13-20)4-6-18/h3-6,11-12,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAUNUVUNWCHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













